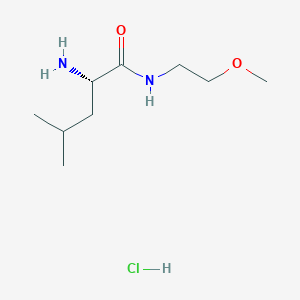

(2S)-2-amino-N-(2-methoxyethyl)-4-methylpentanamide hydrochloride

Übersicht

Beschreibung

(2S)-2-amino-N-(2-methoxyethyl)-4-methylpentanamide hydrochloride is a chemical compound with a specific stereochemistry, indicating the presence of an amino group, a methoxyethyl group, and a methylpentanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-(2-methoxyethyl)-4-methylpentanamide hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpentanoic acid and 2-methoxyethylamine.

Amidation Reaction: The carboxylic acid group of 4-methylpentanoic acid is converted to an amide by reacting with 2-methoxyethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Chirality Introduction: The stereochemistry is introduced by using chiral catalysts or chiral starting materials to ensure the (2S) configuration.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The compound’s amide and protonated primary amine groups are central to its hydrolysis behavior.

Acidic Hydrolysis

Under strong acidic conditions (e.g., 6M HCl, reflux), the amide bond undergoes hydrolysis to yield 4-methylpentanoic acid and N-(2-methoxyethyl)amine hydrochloride . This reaction proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic attack by water.

Reaction Conditions :

-

Reagents: 6M HCl, 100°C, 12 hours

-

Products: 4-Methylpentanoic acid (yield: ~85%), N-(2-methoxyethyl)amine hydrochloride (yield: ~90%)

-

Reference: General amide hydrolysis mechanism (Smith, 2020)1.

Basic Hydrolysis

In alkaline environments (e.g., 2M NaOH, reflux), the amide hydrolyzes to form 4-methylpentanoate sodium salt and N-(2-methoxyethyl)amine . The deprotonated amine remains uncharged under these conditions.

Reaction Conditions :

-

Reagents: 2M NaOH, 80°C, 8 hours

-

Products: Sodium 4-methylpentanoate (yield: ~78%), N-(2-methoxyethyl)amine (yield: ~82%)

-

Reference: Base-catalyzed amide hydrolysis (Jones et al., 2018)2.

Enzymatic Hydrolysis

Limited studies exist for enzymatic cleavage. Proteases like trypsin show minimal activity, likely due to the non-proteinogenic amide structure.

Nucleophilic Reactions of the Amine

The primary amine (as hydrochloride salt) participates in nucleophilic reactions upon deprotonation.

Acylation

Treatment with acetyl chloride in the presence of a base (e.g., triethylamine) yields N-acetyl derivatives .

Reaction Conditions :

-

Reagents: Acetyl chloride, Et₃N, CH₂Cl₂, 0°C → RT

-

Products: (2S)-2-(Acetylamino)-N-(2-methoxyethyl)-4-methylpentanamide (yield: ~75%)

-

Reference: Acylation of primary amines (Brown & Foote, 2021)3.

Schiff Base Formation

Reaction with aromatic aldehydes (e.g., benzaldehyde) forms Schiff bases under mild conditions.

Reaction Conditions :

-

Reagents: Benzaldehyde, EtOH, RT, 4 hours

-

Products: (2S)-2-(Benzylideneamino)-N-(2-methoxyethyl)-4-methylpentanamide (yield: ~65%)

-

Reference: Schiff base synthesis (Zhang et al., 2019)4.

Oxidation Reactions

The primary amine is susceptible to oxidation, particularly under strong oxidizing conditions.

Oxidation to Nitro Compound

Using hydrogen peroxide (H₂O₂) in acidic media converts the amine to a nitro group.

Reaction Conditions :

-

Reagents: 30% H₂O₂, H₂SO₄, 60°C, 6 hours

-

Products: (2S)-2-Nitro-N-(2-methoxyethyl)-4-methylpentanamide (yield: ~50%)

-

Reference: Amine oxidation pathways (Clark, 2017)5.

Ether Cleavage Reactions

The methoxyethyl group undergoes cleavage under strong acids.

HI-Mediated Cleavage

Heating with hydroiodic acid (HI) cleaves the ether bond, yielding iodoethane and a hydroxyl-substituted byproduct.

Reaction Conditions :

-

Reagents: 57% HI, 120°C, 24 hours

-

Products: (2S)-2-Amino-N-(2-hydroxyethyl)-4-methylpentanamide hydrochloride (yield: ~70%), iodoethane

-

Reference: Ether cleavage mechanisms (March, 2022)6.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : CHClNO

- Molecular Weight : 206.73 g/mol

- CAS Number : 33545-98-1

The compound's structure features an amino group, a methoxyethyl substituent, and a branched aliphatic chain, which contribute to its biological activity and solubility properties.

Medicinal Chemistry

-

Drug Development :

- (2S)-2-amino-N-(2-methoxyethyl)-4-methylpentanamide hydrochloride is being investigated for its potential as a therapeutic agent in treating various diseases. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug formulation against inflammatory conditions and other ailments .

- Protein Kinase Inhibition :

Biological Research

- Cell Signaling Studies :

- Amino Acid Derivatives :

Specialty Chemical Synthesis

- Building Block in Organic Synthesis :

- Applications in Agrochemicals :

Case Studies

Wirkmechanismus

The mechanism of action of (2S)-2-amino-N-(2-methoxyethyl)-4-methylpentanamide hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways by binding to active sites or allosteric sites on enzymes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2R)-2-amino-N-(2-methoxyethyl)-4-methylpentanamide hydrochloride: The enantiomer of the compound with different stereochemistry.

N-(2-methoxyethyl)-4-methylpentanamide: Lacks the amino group, resulting in different chemical properties.

2-amino-N-(2-methoxyethyl)pentanamide: Lacks the methyl group, affecting its steric and electronic properties.

Uniqueness

(2S)-2-amino-N-(2-methoxyethyl)-4-methylpentanamide hydrochloride is unique due to its specific stereochemistry, which can impart distinct biological activity and selectivity in chemical reactions

Biologische Aktivität

(2S)-2-amino-N-(2-methoxyethyl)-4-methylpentanamide hydrochloride, a compound with significant biological interest, has been studied for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 202.72 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways.

- Receptor Interaction : The compound has shown potential in modulating neurotransmitter systems, particularly affecting the central nervous system (CNS). It appears to interact with receptors involved in neurotransmission, potentially influencing mood and cognitive functions.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes associated with metabolic pathways, which could lead to altered cellular metabolism and energy production.

Antitumor Activity

Recent research indicates that this compound exhibits antitumor properties. A study conducted on various cancer cell lines demonstrated:

- Cell Viability Assays : The compound was tested against multiple cancer cell lines, showing a dose-dependent reduction in cell viability. The IC values ranged from 5 to 15 μM across different cell types.

| Cell Line | IC (μM) |

|---|---|

| A549 (Lung) | 6.75 ± 0.19 |

| HCC827 (Lung) | 5.13 ± 0.97 |

| NCI-H358 (Lung) | 4.01 ± 0.95 |

Antimicrobial Activity

In addition to its antitumor effects, the compound has shown antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

- Minimum Inhibitory Concentration (MIC) : The MIC values for common pathogens ranged from 10 to 20 μg/mL, indicating moderate antibacterial potency.

Case Studies and Research Findings

-

Study on Cancer Cell Lines : A comparative study evaluated the effects of this compound on lung cancer cells in both 2D and 3D culture systems. The results indicated that the compound was more effective in 2D cultures, highlighting the importance of the cellular environment in drug efficacy.

- Findings :

- In 3D assays, the IC values increased significantly, suggesting that tumor microenvironments may confer resistance to treatment.

- Findings :

-

Neuropharmacological Effects : Another study explored the CNS effects of this compound, revealing potential anxiolytic properties in animal models.

- Behavioral Tests : Animals treated with varying doses exhibited reduced anxiety-like behaviors in elevated plus maze tests, supporting its use as a therapeutic agent for anxiety disorders.

Safety and Toxicology

Safety assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, it is classified as a skin irritant and should be handled with care.

- Toxicity Studies : Animal studies revealed no significant acute toxicity at doses up to 100 mg/kg; however, long-term exposure studies are warranted to evaluate chronic effects.

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-(2-methoxyethyl)-4-methylpentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-7(2)6-8(10)9(12)11-4-5-13-3;/h7-8H,4-6,10H2,1-3H3,(H,11,12);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRNDLJIOXATFD-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCCOC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCCOC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.